An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-4-fluorobenzaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-4-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
3-Amino-4-fluorobenzaldehyde is a substituted aromatic aldehyde that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional molecular architecture, featuring an amine, a fluorine atom, and an aldehyde group on a benzene ring, makes it a versatile building block for the synthesis of a diverse array of complex molecules. The strategic placement of these functional groups imparts specific electronic and steric properties that are instrumental in modulating the biological activity and material characteristics of its derivatives.
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Amino-4-fluorobenzaldehyde. A thorough understanding of these characteristics is paramount for its effective utilization in research and development, enabling rational experimental design, optimization of reaction conditions, and the prediction of the behavior of resulting compounds. This document delves into the structural and electronic properties, spectroscopic profile, and key physicochemical parameters of 3-Amino-4-fluorobenzaldehyde, offering field-proven insights and detailed experimental protocols for its characterization.
Chemical Identity and Molecular Structure
3-Amino-4-fluorobenzaldehyde is systematically named and identified by its Chemical Abstracts Service (CAS) registry number.
| Identifier | Value |
| Chemical Name | 3-Amino-4-fluorobenzaldehyde |
| CAS Number | 1005507-27-6 |
| Molecular Formula | C₇H₆FNO |
| Molecular Weight | 139.13 g/mol |
| Canonical SMILES | O=CC1=CC=C(F)C(N)=C1 |
The molecular structure of 3-Amino-4-fluorobenzaldehyde is characterized by a benzene ring substituted with an aldehyde group (-CHO) at position 1, an amino group (-NH₂) at position 3, and a fluorine atom (-F) at position 4. The interplay of these substituents dictates the molecule's reactivity and physical properties. The electron-donating amino group and the electron-withdrawing aldehyde and fluorine groups create a unique electronic environment on the aromatic ring, influencing its susceptibility to electrophilic and nucleophilic attack.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 3-Amino-4-fluorobenzaldehyde is essential for its handling, storage, and application in chemical synthesis.
Physical State and Appearance
The hydrochloride salt of 3-Amino-4-fluorobenzaldehyde is typically a dark-brown powder. The free base is expected to be a solid at room temperature, though specific descriptions of its appearance are not consistently available in the literature.
Melting and Boiling Points
Solubility
Detailed experimental solubility data for 3-Amino-4-fluorobenzaldehyde in a range of common laboratory solvents is not extensively documented. However, based on its structure, it is anticipated to exhibit moderate solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), and limited solubility in nonpolar solvents like hexane. Its solubility in aqueous solutions is expected to be pH-dependent due to the presence of the basic amino group.
Acidity/Basicity (pKa)
Experimental Protocol for pKa Determination via UV-Vis Spectrophotometry
The pKa of 3-Amino-4-fluorobenzaldehyde can be determined experimentally using UV-Vis spectrophotometry by monitoring the change in absorbance at a specific wavelength as a function of pH.
Methodology:
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Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the expected pKa.
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Preparation of Stock Solution: Prepare a stock solution of 3-Amino-4-fluorobenzaldehyde in a suitable solvent (e.g., methanol or water).
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Sample Preparation: For each pH value, add a small, constant volume of the stock solution to a cuvette containing the buffer solution.
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UV-Vis Measurement: Record the UV-Vis spectrum of each sample from 200 to 400 nm.
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Data Analysis: Identify a wavelength where there is a significant difference in absorbance between the protonated and deprotonated forms of the molecule. Plot the absorbance at this wavelength against the pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.
Caption: Workflow for pKa determination using UV-Vis spectrophotometry.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of 3-Amino-4-fluorobenzaldehyde. While experimental spectra for this specific compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the amine protons.
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Aldehyde Proton (-CHO): A singlet in the downfield region, typically between δ 9.5 and 10.5 ppm.
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Aromatic Protons: The three aromatic protons will appear as a complex multiplet pattern due to spin-spin coupling with each other and with the fluorine atom. The chemical shifts will be influenced by the electronic effects of the substituents.
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Amine Protons (-NH₂): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton.
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Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically between δ 185 and 195 ppm.
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Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JCF).
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C-F Coupling: The presence of the fluorine atom will result in through-bond C-F coupling, which can be observed for the carbon directly bonded to fluorine and for carbons two and three bonds away.
Experimental Protocol for NMR Spectroscopy
Methodology:
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Sample Preparation: Dissolve approximately 5-10 mg of 3-Amino-4-fluorobenzaldehyde in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
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¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) and a longer relaxation delay may be necessary.
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
The IR spectrum of 3-Amino-4-fluorobenzaldehyde will exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups.
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N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
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C-H Stretching (Aromatic and Aldehydic): Aromatic C-H stretches typically appear above 3000 cm⁻¹, while the aldehydic C-H stretch gives rise to two weak bands around 2720 and 2820 cm⁻¹.
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C=O Stretching: A strong absorption band for the carbonyl group of the aldehyde, expected in the range of 1680-1700 cm⁻¹.
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C=C Stretching (Aromatic): Several bands in the 1450-1600 cm⁻¹ region.
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C-N Stretching: A band in the 1250-1350 cm⁻¹ region.
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C-F Stretching: A strong absorption band in the 1100-1300 cm⁻¹ region.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 3-Amino-4-fluorobenzaldehyde is expected to show absorption bands arising from π → π* and n → π* electronic transitions within the aromatic ring and the carbonyl group. The presence of the amino group, a strong auxochrome, will likely cause a bathochromic (red) shift of the primary absorption bands compared to unsubstituted benzaldehyde. The position of the λmax can be influenced by the solvent polarity.
Synthesis and Reactivity
3-Amino-4-fluorobenzaldehyde is a valuable synthetic intermediate. One common synthetic route involves the reduction of the corresponding nitro compound, 4-fluoro-3-nitrobenzaldehyde.
Illustrative Synthetic Pathway: Reduction of 4-Fluoro-3-nitrobenzaldehyde
A common method for the synthesis of 3-Amino-4-fluorobenzaldehyde is the reduction of 4-fluoro-3-nitrobenzaldehyde. This transformation can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Caption: Synthesis of 3-Amino-4-fluorobenzaldehyde from 4-fluoro-3-nitrobenzaldehyde.
The reactivity of 3-Amino-4-fluorobenzaldehyde is governed by its three functional groups. The aldehyde can undergo nucleophilic addition and condensation reactions. The amino group can be acylated, alkylated, or diazotized. The aromatic ring is activated towards electrophilic substitution, with the directing effects of the substituents influencing the position of incoming electrophiles.
Applications in Drug Discovery and Materials Science
The unique structural features of 3-Amino-4-fluorobenzaldehyde make it a valuable precursor in the synthesis of various biologically active molecules and functional materials.
Kinase Inhibitors
A significant application of 3-Amino-4-fluorobenzaldehyde is in the synthesis of kinase inhibitors[3]. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. 3-Amino-4-fluorobenzaldehyde serves as a key building block for the construction of heterocyclic scaffolds, such as benzoquinazolines, which can act as potent and selective kinase inhibitors[3]. The amino and aldehyde functionalities allow for the facile construction of the core ring system, while the fluorine atom can enhance binding affinity and improve pharmacokinetic properties.
Other Medicinal Chemistry Applications
The fluorinated aminobenzaldehyde scaffold is also found in other classes of bioactive molecules. The presence of fluorine can improve metabolic stability, bioavailability, and binding affinity of drug candidates.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 3-Amino-4-fluorobenzaldehyde is not widely available, information for its hydrochloride salt and other related fluorinated benzaldehydes provides guidance on its safe handling.
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Hazards: The hydrochloride salt is listed as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Similar benzaldehyde derivatives are often flammable and harmful if swallowed[6][7].
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Precautions: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
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Storage: It is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place, under an inert atmosphere[8]. For the hydrochloride salt, storage at 2-8°C is recommended.
Conclusion
3-Amino-4-fluorobenzaldehyde is a chemical intermediate of significant value, particularly in the realm of medicinal chemistry for the development of targeted therapeutics like kinase inhibitors. Its physicochemical properties, dictated by the interplay of its amino, fluoro, and aldehyde functional groups, are fundamental to its reactivity and application. This guide has provided a detailed overview of these properties, along with methodologies for their characterization. As research in drug discovery and materials science continues to advance, the utility of versatile building blocks like 3-Amino-4-fluorobenzaldehyde is poised to expand, underscoring the importance of a comprehensive understanding of their chemical nature.
References
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ChemSrc. 4-Fluorobenzaldehyde. (2025-08-20). [Link]
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NIST. Benzaldehyde, 3-fluoro-. [Link]
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PubChem. 3-Fluoro-4-hydroxybenzaldehyde. [Link]
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Pharmaffiliates. 3-Amino-4-fluorobenzaldehyde. [Link]
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RSC Publishing. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. [Link]
- Google Patents. Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. |1005507-27-6||MFCD09955452|有机合成-上海珂华生物有限公司 [coolpharm.com]
- 3. 3-Amino-4-fluorobenzaldehyde [srdpharma.com]
- 4. 4-Fluorobenzaldehyde | CAS#:459-57-4 | Chemsrc [chemsrc.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. 1005507-27-6|3-Amino-4-fluorobenzaldehyde|BLD Pharm [bldpharm.com]
